molecular formula C17H17ClN2O2 B599516 (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) CAS No. 187526-95-0

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)

Cat. No.: B599516
CAS No.: 187526-95-0
M. Wt: 316.785
InChI Key: IANRDCWNKUZPSH-ZOWNYOTGSA-N
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Description

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) is a chiral compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties and is often studied for its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and phenylalanine derivatives.

    Formation of Isoindoline Derivative: The isoindoline derivative is synthesized through a series of reactions including cyclization and functional group modifications.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the isoindoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: The compound is used in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride): The enantiomer of the (S)-form, with different biological activity.

    2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione: The non-chiral form of the compound.

    Phenylalanine Derivatives: Compounds with similar structural motifs and biological activities.

Uniqueness

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) is unique due to its chiral nature, which imparts specific biological activities and interactions. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications.

Properties

IUPAC Name

2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANRDCWNKUZPSH-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN2C(=O)C3=CC=CC=C3C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN2C(=O)C3=CC=CC=C3C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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